molecular formula C11H9ClN2 B13642717 3-Chloro-5-(pyridin-3-yl)aniline

3-Chloro-5-(pyridin-3-yl)aniline

Cat. No.: B13642717
M. Wt: 204.65 g/mol
InChI Key: KXQZLXZKYHZWMZ-UHFFFAOYSA-N
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Description

3-Chloro-5-(pyridin-3-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a chloro-substituted aniline ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(pyridin-3-yl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of palladium catalysts, boronic acids, and appropriate solvents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(pyridin-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

3-Chloro-5-(pyridin-3-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pyridin-3-yl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(pyridin-3-yl)aniline
  • 3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline
  • 3-Chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl)phenyl]propan-1-ol

Uniqueness

3-Chloro-5-(pyridin-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

3-chloro-5-pyridin-3-ylaniline

InChI

InChI=1S/C11H9ClN2/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h1-7H,13H2

InChI Key

KXQZLXZKYHZWMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=C2)Cl)N

Origin of Product

United States

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